molecular formula C18H20N2O B2810524 (E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole CAS No. 685097-64-7

(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole

Cat. No.: B2810524
CAS No.: 685097-64-7
M. Wt: 280.371
InChI Key: XGERDWVIWWODFN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a benzimidazole group, which is a fused aromatic ring made up of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of conjugated double bonds. The benzimidazole group is planar, and the furan ring also tends to adopt a planar geometry .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, closely related to the chemical structure , have been explored for their corrosion inhibitory effects on N80 steel in HCl solution. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) techniques revealed these inhibitors are mixed-type and adhere to the Langmuir adsorption isotherm. Surface analysis techniques like SEM and AFM, alongside theoretical calculations, supported these findings, suggesting potential applications in protecting metal surfaces against corrosion (Yadav, Sarkar, & Purkait, 2015).

Antimicrobial Activity

Compounds containing the 1H-benzo[d]imidazole scaffold, similar to the specified molecule, have demonstrated antimicrobial properties. Synthesized heterocyclic compounds underwent evaluation for their antimicrobial activities against various Gram-positive and Gram-negative bacteria and fungal species, revealing good to moderate activities. Notably, some compounds showcased high antimicrobial activity, highlighting their potential as antimicrobial agents (Parmar, Sangani, Parmar, & Bhalodiya, 2018).

Interactions with Biological Molecules

Research on 2,6-bis[2-(heteroaryl)vinyl]1-methylpyridinium cations, which share structural features with the compound of interest, has shown interactions with biological DNA structures. The studies utilized UV/Vis, CD, and NMR spectroscopy to investigate the interactions with the decamer duplex d(CGTACGTACG)2, providing insight into the potential biological applications of such compounds (Fichera, Fortuna, Impallomeni, & Musumarra, 2002).

Luminescence Properties

The synthesis of 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazole derivatives and their luminescence properties were explored. These studies revealed that the N-substituted groups on the imidazole ring have little influence on the absorption bands but significantly affect the emission in different solvent polarities. This indicates potential applications in materials science, particularly in developing luminescent materials (Chen, Gu, Li, Chen, Chen, Zhang, & Liu, 2013).

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(2)11-12-20-17-8-4-3-7-16(17)19-18(20)10-9-15-6-5-13-21-15/h3-10,13-14H,11-12H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGERDWVIWWODFN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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